molecular formula C17H15FN2O3S B495087 2-({1-[2-(2-FLUOROPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}SULFANYL)ACETIC ACID

2-({1-[2-(2-FLUOROPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}SULFANYL)ACETIC ACID

Cat. No.: B495087
M. Wt: 346.4g/mol
InChI Key: AMZZFPSWIZDLPE-UHFFFAOYSA-N
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Description

2-({1-[2-(2-Fluorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}sulfanyl)acetic acid is a synthetic organic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a benzodiazole core, which is known for its biological activity, and a fluorophenoxyethyl group, which can enhance its pharmacokinetic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[2-(2-fluorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}sulfanyl)acetic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzodiazole Core: This step involves the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions to form the benzodiazole ring.

    Introduction of the Fluorophenoxyethyl Group: The fluorophenoxyethyl group is introduced via a nucleophilic substitution reaction, where the benzodiazole intermediate reacts with 2-fluorophenoxyethyl bromide in the presence of a base such as potassium carbonate.

    Thioether Formation: The final step involves the formation of the thioether linkage by reacting the intermediate with thioglycolic acid under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, continuous flow reactors for better control of reaction parameters, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-({1-[2-(2-fluorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}sulfanyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or hydrogenation over a palladium catalyst.

    Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Tin(II) chloride, palladium catalyst

    Substitution: Amines, thiols

Major Products

    Oxidation: Sulfoxide, sulfone

    Reduction: Amino derivative

    Substitution: Substituted benzodiazole derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.

    Medicine: Explored for its potential therapeutic effects, particularly as an anti-inflammatory and analgesic agent.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.

Mechanism of Action

The mechanism of action of 2-({1-[2-(2-fluorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}sulfanyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodiazole core can bind to the active site of enzymes, inhibiting their activity, while the fluorophenoxyethyl group can enhance the compound’s binding affinity and selectivity. The thioether linkage may also play a role in modulating the compound’s overall pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-({1-[2-(2-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}sulfanyl)acetic acid
  • 2-({1-[2-(2-bromophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}sulfanyl)acetic acid
  • 2-({1-[2-(2-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}sulfanyl)acetic acid

Uniqueness

2-({1-[2-(2-fluorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}sulfanyl)acetic acid is unique due to the presence of the fluorine atom in the phenoxyethyl group, which can significantly influence its pharmacokinetic and pharmacodynamic properties. The fluorine atom can enhance the compound’s metabolic stability, increase its lipophilicity, and improve its ability to cross biological membranes, making it a valuable compound for further research and development.

Properties

Molecular Formula

C17H15FN2O3S

Molecular Weight

346.4g/mol

IUPAC Name

2-[1-[2-(2-fluorophenoxy)ethyl]benzimidazol-2-yl]sulfanylacetic acid

InChI

InChI=1S/C17H15FN2O3S/c18-12-5-1-4-8-15(12)23-10-9-20-14-7-3-2-6-13(14)19-17(20)24-11-16(21)22/h1-8H,9-11H2,(H,21,22)

InChI Key

AMZZFPSWIZDLPE-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=C(N2CCOC3=CC=CC=C3F)SCC(=O)O

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CCOC3=CC=CC=C3F)SCC(=O)O

Origin of Product

United States

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